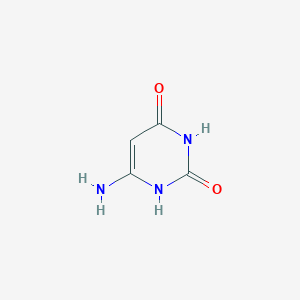

6-Aminouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZXOWGUAIUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061241 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-83-6 | |

| Record name | 6-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminouracil and Its Derivatives

Foundational Synthetic Routes to 6-Aminouracil (B15529)

The primary and most established methods for synthesizing this compound involve the condensation of urea with activated acetic acid derivatives. These routes are valued for their reliability and use of readily available starting materials.

Synthesis via Urea and Methyl Cyanoacetate Pathways

The classical and most widely employed synthesis of this compound involves the condensation reaction between urea and a cyanoacetate ester, such as methyl or ethyl cyanoacetate, in the presence of a strong base. orgsyn.org The reaction is typically carried out in an alcoholic solvent, with sodium ethoxide or sodium methoxide serving as the base.

The general mechanism involves the base-catalyzed condensation of urea with the cyanoacetate ester, leading to the formation of cyanoacetylurea, which then undergoes cyclization to form the this compound ring. orgsyn.org The process generally involves refluxing the reaction mixture for several hours. chemicalbook.comprepchem.com Upon cooling, the reaction mixture is neutralized with an acid, often acetic acid, which causes the this compound to precipitate out of the solution. orgsyn.orgchemicalbook.com The resulting solid can then be collected by filtration, washed, and dried. chemicalbook.com Yields for this method are typically good, with some procedures reporting up to 96.9%. chemicalbook.com

A typical laboratory procedure involves dissolving sodium metal in anhydrous ethanol (B145695) to prepare sodium ethoxide. orgsyn.org To this solution, ethyl cyanoacetate and urea are added, and the mixture is heated under reflux for several hours. orgsyn.org During the reaction, the product may precipitate, forming a thick solid mass. orgsyn.org After the reflux period, hot water is added to dissolve the product, followed by neutralization with glacial acetic acid to precipitate the this compound. orgsyn.org

| Reactants | Base | Solvent | Conditions | Yield |

| Urea, Ethyl Cyanoacetate | Sodium | Anhydrous Ethanol | Reflux (10-12 hours) | 69% chemicalbook.comguidechem.com |

| Urea, Methyl Cyanoacetate | Sodium | Anhydrous Methanol | Reflux (3 hours) | 96.9% chemicalbook.com |

Methodological Advancements in this compound Preparation

While the classical methods are robust, research has focused on improving the efficiency and environmental footprint of this compound synthesis. One notable advancement is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times. For instance, the reaction of urea with cyanoacetic acid under solvent-free microwave irradiation has been shown to rapidly produce this compound. guidechem.com The product is easily isolated by adding water to the reaction mixture and recrystallizing the crude product from ethanol. guidechem.com This approach aligns with the principles of green chemistry by eliminating the need for solvents and reducing energy consumption. orgchemres.org

Advanced Synthetic Strategies for this compound Derivatives

This compound is a versatile building block for the synthesis of more complex, fused heterocyclic systems, many of which exhibit significant biological activity. scispace.comresearchgate.netbohrium.com Its ability to act as both a nucleophile and an electrophile makes it an ideal starting material for constructing a wide array of annulated uracil (B121893) derivatives. scispace.com

Multicomponent Reactions (MCRs) for Heterocyclic Annulations

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. scispace.comresearchgate.net This approach is highly atom-economical and efficient, making it particularly attractive for the synthesis of pharmaceutical compounds and other fine chemicals. researchgate.netnih.gov this compound is frequently employed as a key component in MCRs to generate fused pyrimidine (B1678525) scaffolds. scispace.comrsc.org

Pyrido[2,3-d]pyrimidines, a class of fused heterocycles containing both pyridine (B92270) and pyrimidine rings, are readily synthesized using MCRs involving this compound. scispace.comresearchgate.netresearchgate.net These compounds are of significant interest due to their diverse pharmacological activities. researchgate.netnih.gov

A common strategy involves the three-component reaction of a this compound derivative, an aromatic aldehyde, and an active methylene compound such as malononitrile or cyanoacetamide. scispace.comresearchgate.net For example, the reaction of this compound, various aromatic aldehydes, and malononitrile can be carried out under various conditions to afford pyrido[2,3-d]pyrimidine (B1209978) derivatives in good to excellent yields. scispace.com

In one approach, ultrasonic irradiation has been used to promote the reaction between substituted aromatic aldehydes, cyanoacetamide, and this compound in the presence of 4-dimethylaminopyridine (DMAP) as an organocatalyst, achieving yields of 81-93%. scispace.com Another green chemistry approach utilizes a glycerol-water system for the catalyst-free synthesis of these derivatives, highlighting the move towards more environmentally benign synthetic methods. researchgate.net Theoretical studies have also been conducted to understand the reaction mechanism, such as the reaction between benzaldehyde, Meldrum's acid, and this compound in aqueous solution. nih.gov

| This compound Derivative | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield |

| This compound | Aromatic Aldehydes | Cyanoacetamide | DMAP, Ultrasonic Irradiation, DMF | Pyrido[2,3-d]pyrimidine derivatives | 81-93% scispace.com |

| This compound | Aromatic Aldehydes | Malononitrile | Glycerol-water, Catalyst-free | Pyrido[2,3-d]pyrimidine derivatives | High to excellent researchgate.net |

| 6-Amino-1,3-dimethyluracil (B104193) | Benzaldehyde | Meldrum's acid | Indium(III) bromide, Solvent-free | Pyrido[2,3-d]pyrimidine derivative | 95% nih.gov |

The fusion of two pyrimidine rings results in pyrimido-pyrimidine scaffolds, which are also important structural motifs in medicinal chemistry. researchgate.netresearchgate.net MCRs provide an efficient route to these compounds, again often utilizing this compound as a key precursor.

For instance, the one-pot, multicomponent reaction of this compound derivatives, terephthalaldehyde, and various active methylene compounds like barbituric acid or thiobarbituric acid in refluxing ethanol leads to the formation of bis(pyrimido[4,5-b]quinolone) and related bis-heterocyclic structures. scispace.com These reactions demonstrate the power of MCRs to rapidly generate molecular complexity from simple starting materials. The synthesis of pyrimido[4,5-d]pyrimidines can also be achieved through the reaction of this compound with formalin and primary amines via a double Michael reaction. researchgate.net

| This compound Derivative | Aldehyde | Active Methylene Compound | Solvent | Product |

| This compound derivatives | Terephthalaldehyde | Barbituric acid | Ethanol | Bis(pyrimido[4,5-b]quinolone) derivatives scispace.com |

| This compound derivatives | Terephthalaldehyde | Thiobarbituric acid | Ethanol | Bis(pyrimido[4,5-b]quinolone) derivatives scispace.com |

| This compound | Formalin | Primary Amines | Not specified | Pyrimido[4,5-d]pyrimidines researchgate.net |

Synthesis of Pyrrolo-pyrimidines

The fusion of a pyrrole ring onto the pyrimidine core of this compound leads to the formation of pyrrolo[2,3-d]pyrimidines, a scaffold of significant interest.

A notable method involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones. This one-step process proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring-opening, affording the desired pyrrolo[2,3-d]pyrimidine analogues in good to excellent yields (up to 99%). This protocol is recognized for its high atom economy and the use of an inexpensive catalyst. researchgate.net

Another efficient route is a three-component reaction involving a this compound derivative, an arylglyoxal, and either malononitrile or various thiols. researchgate.net This reaction can be effectively promoted by thiamine hydrochloride as a recyclable organocatalyst in an aqueous medium, highlighting its green chemistry credentials. mdpi.com

Furthermore, the reaction of 6-aminouracils with ninhydrin in the presence of catalytic amounts of glacial acetic acid provides a straightforward route to tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-trione derivatives. nih.gov

Table 1: Examples of Pyrrolo-pyrimidine Synthesis from this compound Derivatives

| Starting Materials | Reagents/Catalyst | Product | Yield |

|---|---|---|---|

| 6-amino-1,3-dimethyluracil, Aurones | I2/DMSO | Pyrrolo[2,3-d]pyrimidine derivatives | 64-99% |

| This compound, Arylglyoxal, Malononitrile/Thiols | Thiamine Hydrochloride (organocatalyst) | Functionalized Pyrrolo[2,3-d]pyrimidines | High yields |

| 6-Aminouracils, Ninhydrin | Glacial Acetic Acid | Tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-triones | Good yields |

Synthesis of Fused Spirooxindole Derivatives

The synthesis of spirooxindole derivatives fused with pyrimidine rings represents an important application of this compound in creating complex, three-dimensional structures. These reactions often proceed via multi-component strategies.

A common approach is the one-pot cyclo-condensation reaction between this compound derivatives, isatin (B1672199) derivatives (or substituted isatins), and a third component, such as barbituric acid. This reaction efficiently constructs spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives. rsc.org The reaction can be performed under solvent-free conditions, either classically or with microwave assistance, to produce spiro pyridodipyrimidines in high yields. nih.gov

The versatility of this reaction allows for the incorporation of various substituted isatins and different active methylene compounds, leading to a diverse library of spirooxindole-pyrimidine compounds. ekb.eg

Table 2: Synthesis of Spirooxindole Derivatives from this compound

| This compound Derivative | Other Reactants | Conditions | Product Type |

|---|---|---|---|

| 1,3-dimethyl-6-aminouracil | Isatin derivatives | Solvent-free, microwave or classical heating | Spiro pyridodipyrimidines |

| This compound derivatives | Isatin derivatives, Barbituric acid derivatives | One-pot cyclo-condensation | Spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidines] |

Synthesis of Pyrazolo-pyrimidines

The synthesis of pyrazolo[3,4-d]pyrimidines, which are isosteres of purines, is a significant area of medicinal chemistry. nih.gov While numerous synthetic methods exist for this scaffold, they predominantly involve the construction of the pyrimidine ring onto a pre-existing pyrazole precursor. nih.gov For instance, a common starting material is ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which is derived from the reaction of ethyl 2-cyano-3-ethoxypropanoate and phenylhydrazine. nih.gov Routes that utilize this compound as a starting material to construct a fused pyrazole ring are not prominently featured in the reviewed literature.

Synthesis of Pyrano- and Pyridazino-pyrimidines

Pyrano-pyrimidines: The synthesis of pyrano[2,3-d]pyrimidines is efficiently achieved through one-pot, three-component condensation reactions. This method typically involves the reaction of a this compound derivative, an aromatic aldehyde, and an active methylene compound like malononitrile. This domino Knoevenagel-Michael-cyclization sequence is often conducted in green solvents such as water or aqueous ethanol and can be performed under catalyst-free conditions or with the aid of various catalysts. nih.gov The use of magnetized deionized water has been reported to accelerate the reaction and improve yields. nih.gov

Pyridazino-pyrimidines: Synthetic routes starting from this compound to form pyridazino-pyrimidines are not extensively documented in the surveyed scientific literature.

One-Pot Cyclo-condensation Reactions

One-pot multi-component reactions are a cornerstone of efficient organic synthesis, and this compound is a frequent participant in such strategies. These reactions allow for the construction of complex fused-ring systems in a single step, often with high atom economy and in environmentally benign solvents like water. nih.gov

A representative example is the three-component reaction of 6-aminouracils, aromatic aldehydes, and barbituric acids in refluxing water. This process leads to the formation of pyrido[2,3-d:6,5-d]dipyrimidines. The reaction is believed to proceed via an initial Knoevenagel condensation, followed by a Michael-type addition of the this compound and subsequent cyclization. nih.gov

Another variation is the one-pot cyclo-condensation of bis(aldehydes) with this compound. Depending on the reaction conditions (e.g., the presence of p-TSA in acetic acid), this can yield either uncyclized tetrakis(6-aminopyrimidine-2,4-diones) or the fully cyclized bis(tetraoxodecahydropyrido[2,3-d:6,5-d']dipyrimidines). nih.gov

Table 3: Examples of One-Pot Cyclo-condensation Reactions

| Reactants | Catalyst/Solvent | Product |

|---|---|---|

| 6-Aminouracils, Aromatic Aldehydes, Barbituric Acids | p-TSA / Water | Pyrido[2,3-d:6,5-d]dipyrimidines |

| Bis(aldehydes), this compound | Acetic Acid | Tetrakis(6-aminopyrimidine-2,4-diones) |

| Bis(aldehydes), this compound | p-TSA / Acetic Acid | Bis(tetraoxodecahydropyrido[2,3-d:6,5-d']dipyrimidines) |

Alkylation Reactions of this compound and Analogues

Alkylation reactions of this compound and its analogues introduce alkyl groups at various positions, modifying the compound's properties. The 6-amino-2-thiouracil analogue, for instance, readily undergoes S-alkylation. Treatment of 6-amino-2-thiouracil or its 5-bromo derivative with an appropriate alkyl halide or α-halo ketone in the presence of a base like sodium ethoxide yields the corresponding S-alkyl products. ekb.egscirp.org

Direct alkylation on the pyrimidine ring nitrogens is also possible. The reaction of this compound compounds with benzyl halides in the presence of an inorganic base can lead to the formation of N-benzylated derivatives.

Table 4: Alkylation Reactions of this compound Analogues

| Substrate | Alkylating Agent | Conditions | Product Type |

|---|---|---|---|

| 6-Amino-2-thiouracil | Alkyl halides, α-halo ketones | Sodium ethoxide | S-alkyl derivatives |

| This compound | Benzyl halides | Inorganic base | N-benzyl derivatives |

Acylation Reactions of this compound Derivatives

The acylation of this compound derivatives serves as a fundamental method for introducing acyl groups onto either the exocyclic amino group (N6) or the pyrimidine ring (C5), depending on the substrate and reaction conditions.

The reaction of 1,3-dimethyl-6-aminouracil with acetic anhydride at reflux leads to the exclusive formation of the 5-acetyl derivative. However, if a substituent is absent at the N-1 position of this compound, the reaction yields the 6-acetamido derivative. To overcome solubility issues with certain derivatives, mixtures of acetic anhydride and acetic acid can be employed.

Acylation can also be achieved using acyl chlorides. For instance, this compound reacts with chloroacetyl chloride in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature to yield 6-(chloroacetylamino)uracil. Similarly, acylation with 2,4-dimethoxybenzoyl chloride in the presence of a piperidine catalyst affords the corresponding 2,4-dimethoxybenzamide derivative researchgate.net.

A notable C-acylation occurs when 1,3-disubstituted-6-aminouracils are treated with dimethyl acetylenedicarboxylate in DMF, which results in the formation of the corresponding 5-acyl derivatives in good yields. In contrast, this compound itself under these conditions produces a complex mixture of products from which the desired 5-acyl derivative cannot be isolated.

Formylation of this compound represents another key acylation-type reaction. Treatment with the Vilsmeier reagent (formed from phosphorus oxychloride and DMF) provides a method for introducing a formyl group at the C5 position, yielding this compound-5-carbaldehyde, a valuable precursor for fused heterocyclic systems researchgate.net.

| This compound Derivative | Acylating Agent | Catalyst/Solvent | Product |

|---|---|---|---|

| 1,3-Dimethyl-6-aminouracil | Acetic Anhydride | Reflux | 5-Acetyl-1,3-dimethyl-6-aminouracil |

| This compound | Chloroacetyl chloride | K2CO3 / DMF | 6-(Chloroacetylamino)uracil researchgate.net |

| This compound | 2,4-Dimethoxybenzoyl chloride | Piperidine | N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)-2,4-dimethoxybenzamide researchgate.net |

| 1,3-Dimethyl-6-aminouracil | Dimethyl acetylenedicarboxylate | DMF | Methyl 2-(1,3-dimethyl-6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxyacrylate |

| This compound | Vilsmeier Reagent (POCl3/DMF) | DMF, 90-100°C | 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde researchgate.net |

Condensation Reactions with Carbonyl Compounds

This compound's amino group and the nucleophilic C5 position enable a variety of condensation reactions with carbonyl compounds, leading to the formation of imines, fused ring systems, and spirocyclic structures.

The condensation of a primary amine with an aldehyde or ketone is a classic method for forming an imine, commonly known as a Schiff base researchgate.net. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates, often under acid or base catalysis, to yield the C=N double bond organic-chemistry.org. While some studies have reported failures in forming stable Schiff bases from this compound , successful syntheses have been documented.

For example, this compound reacts with various aromatic aldehydes, such as 4-chlorobenzaldehyde, furan-2-carboxaldehyde, and thiophene-2-carboxaldehyde, in the presence of anhydrous potassium carbonate to yield the corresponding Schiff bases (imines) nih.govscirp.org. The reaction involves the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the aldehyde, followed by elimination of water to form the imine linkage nih.govscirp.org.

The reaction of this compound derivatives with α,β-unsaturated ketones (acyclic methylene ketones), such as chalcones, is a well-established route to pyridopyrimidines researchgate.net. The reaction conditions significantly influence the outcome. For instance, refluxing this compound and chalcones in glacial acetic acid typically yields 5,8-dihydropyridopyrimidines researchgate.net. In contrast, conducting the reaction in DMF with a basic catalyst like triethylamine, or with an oxidizing agent such as N-bromosuccinimide (NBS), leads to the aromatized pyridopyrimidine products researchgate.net.

This compound derivatives also undergo condensation with cyclic ketones. A notable example is the reaction of 1,3-dimethyl-6-aminouracil with cyclic diketones like isatin derivatives, ninhydrin, or acenaphthoquinone researchgate.net. These reactions, which can be performed under classical heating or microwave-assisted solvent-free conditions, yield complex spiro pyridodipyrimidine structures researchgate.net. The reaction with isatin, for example, involves an initial condensation to form an iminium intermediate, which then undergoes nucleophilic attack by a second molecule of the aminouracil, ultimately leading to the spirocyclic product after cyclization and dehydration researchgate.net.

| This compound Derivative | Carbonyl Compound | Conditions | Product Type |

|---|---|---|---|

| This compound | Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) | Glacial Acetic Acid, Reflux | 5,7-Diaryl-5,8-dihydropyrido[2,3-d]pyrimidine researchgate.net |

| This compound | Chalcone | DMF, NBS, Reflux | 5,7-Diarylpyrido[2,3-d]pyrimidine researchgate.net |

| 1,3-Dimethyl-6-aminouracil | Isatin | Solvent-free, Heat or Microwave | Spiro[indoline-pyrido[2,3-d:6,5-d']dipyrimidine] researchgate.net |

| 1,3-Dimethyl-6-aminouracil | Ninhydrin | Solvent-free, Heat or Microwave | Spiro[indene-pyrido[2,3-d:6,5-d']dipyrimidine] researchgate.net |

The reactivity of this compound extends to cyclic enols, such as dimedone. In multicomponent reactions, this compound, dimedone, and an aromatic aldehyde can condense to form various fused heterocyclic systems, demonstrating the utility of cyclic enolizable ketones as reaction partners researchgate.net.

Reactions involving iminium salts are also significant. The Vilsmeier-Haack reagent, a chloroiminium salt generated from POCl₃ and DMF, is used to formylate the C5 position of this compound, a reaction that proceeds via electrophilic attack of the iminium ion on the electron-rich pyrimidine ring researchgate.net. As mentioned previously, the reaction between 1,3-dimethyl-6-aminouracil and isatin proceeds through an iminium intermediate researchgate.net. This intermediate is formed in situ and immediately trapped by another nucleophile, highlighting the role of transient iminium species in constructing complex heterocyclic frameworks researchgate.net.

Nitrosation and Subsequent Transformations

The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid, is a pivotal transformation that can proceed via two competitive pathways: electrophilic substitution on the ring or diazotization of the exocyclic amino group.

The pyrimidine ring of this compound is highly activated, making the C5 position strongly nucleophilic. Consequently, treatment with nitrous acid under acidic conditions predominantly leads to electrophilic substitution at this position to yield 6-amino-5-nitrosouracil nih.gov. This bright red or purple compound is a stable intermediate and a key precursor for the synthesis of other fused heterocycles, most notably purines like theophylline and other xanthine (B1682287) derivatives rsc.orggoogle.com. The synthesis involves reduction of the C5-nitroso group to an amino group, creating a 5,6-diaminouracil (B14702) intermediate, which can then be cyclized with various one-carbon synthons acs.org. For example, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) can be treated with benzylidenetriphenylphosphoranes to afford theophylline derivatives directly rsc.org.

While C5-nitrosation is the more common outcome, diazotization of the 6-amino group to form a diazonium salt can also occur under specific conditions scirp.orgnih.gov. This diazonium intermediate is generally unstable but can be trapped by nucleophiles. For example, diazotization of this compound at 0-5°C followed by the addition of sodium azide furnishes 6-azidouracil scirp.org. This suggests that by carefully controlling the reaction conditions, it is possible to favor N-diazotization over C-nitrosation, providing an alternative synthetic route from the 6-amino group.

| Reactant | Reagents | Primary Product | Subsequent Transformation Product |

|---|---|---|---|

| This compound | NaNO₂, HCl | 6-Amino-5-nitrosouracil nih.gov | 5,6-Diaminouracil (via reduction) acs.org |

| 6-Amino-1,3-dimethyluracil | NaNO₂, Acetic Acid | 6-Amino-1,3-dimethyl-5-nitrosouracil google.com | Theophylline derivatives (e.g., via reaction with phosphoranes) rsc.org |

| This compound | NaNO₂, HCl (0-5°C), then NaN₃ | 6-Diazoniouracil (intermediate) | 6-Azidouracil scirp.org |

Synthesis of Chromophoric Nucleoside Analogues (Nucleodyes)

Chromophoric nucleoside analogues, or "nucleodyes," are valuable tools in biochemical and diagnostic applications. This compound serves as a versatile starting material for the synthesis of these visibly colored molecules, particularly azo dye analogues of cytidine and uridine nih.govrsc.org.

The synthesis typically begins with a Vorbrüggen glycosylation reaction to attach a protected ribose sugar to the pyrimidine ring rsc.org. The site of glycosylation on this compound is controlled by protecting the exocyclic amino group. Glycosylation of unprotected this compound occurs at the N3 position, leading to 6-oxocytidine analogues. In contrast, if the 6-amino group is first protected, for example as an N,N-dimethylformamidine (DMF) derivative, the glycosylation is directed to the N1 position, yielding 6-aminouridine analogues after deprotection rsc.org.

The glycosylation procedure involves silylating the this compound derivative with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and reactivity. This is followed by the addition of a protected ribofuranose (e.g., β-D-ribofuranose 1-acetate 2,3,5-tribenzoate) and a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) rsc.org.

Once the desired nucleoside (either a 6-oxocytidine or 6-aminouridine derivative) is formed and deprotected, the chromophore is introduced. This is achieved by reacting the nucleoside with a diazonium salt, such as 4-nitrobenzenediazonium chloride rsc.org. The electron-rich C5 position of the uracil ring acts as a nucleophile, attacking the diazonium salt in an electrophilic aromatic substitution-type reaction (azo coupling) to form the intensely colored 5-phenylazo derivative nih.govrsc.org. These resulting nucleodyes are structurally analogous to their natural counterparts but possess strong absorption in the visible spectrum rsc.org.

Glycosylation Procedures for Nucleodye Synthesis

The synthesis of nucleodyes, which are chromophoric nucleoside analogs, often begins with the glycosylation of this compound. The strategic attachment of a sugar moiety, typically a protected ribose, paves the way for the subsequent introduction of a chromophore. A common and effective method for this transformation is the Vorbrüggen glycosylation.

In a typical procedure, this compound is first silylated to enhance its solubility and reactivity. This is often achieved by treating it with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). The silylated intermediate is then reacted with a protected sugar, such as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction selectively forms the N-glycosidic bond. acs.org

The position of glycosylation on the uracil ring can be directed by using protecting groups. Glycosylation of unprotected this compound primarily occurs at the N3 position to yield precursors for 6-oxocytidine. semanticscholar.org To achieve glycosylation at the N1 position, necessary for the synthesis of 6-aminouridine analogs, the exocyclic amino group is often protected, for instance, as an N,N-dimethylformamidine (DMF) derivative. semanticscholar.org Following the glycosylation, deprotection of the sugar and base moieties yields the final nucleoside.

These nucleosides, such as 6-aminouridine and 6-oxocytidine, serve as scaffolds for the creation of "nucleodyes." The amino group at the 6-position and the activated C5 position of the uracil ring are amenable to diazotization and coupling reactions to introduce chromophoric azo groups. semanticscholar.org

Interactive Data Table: Glycosylation of this compound Derivatives

| Starting Material | Glycosylating Agent | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate | 1. BSA, DCE, 50°C, 5h; 2. TMSOTf, reflux, 1h | 2',3',5'-Tri-O-benzoyl-6-oxocytidine | 70% acs.org |

| N⁶-DMF-6-aminouracil | β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate | 1. BSA, DCE; 2. TMSOTf, reflux, 1h | N⁶-DMF-2',3',5'-tri-O-benzoyl-6-aminouridine | 54% acs.org |

Preparation of Azo Dye Analogues

The synthesis of azo dye analogues from this compound leverages the nucleophilic character of the C5 position of the uracil ring. This position readily undergoes electrophilic substitution with diazonium salts, a classic reaction in azo dye chemistry.

The general procedure involves the diazotization of a primary aromatic amine, such as a substituted aniline, using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate is then added to a solution of this compound, typically in a basic or buffered medium to facilitate the coupling reaction. The electrophilic diazonium ion attacks the electron-rich C5 position of this compound, leading to the formation of a stable azo linkage and yielding a brightly colored 5-(arylazo)-6-aminouracil derivative.

A wide variety of substituted anilines can be used to tune the color and properties of the resulting dyes. For example, coupling with diazotized p-nitroaniline yields a vibrant orange-yellow dye. acs.org The reaction conditions, such as pH and temperature, are crucial for optimizing the yield and purity of the product.

Interactive Data Table: Synthesis of 5-(Arylazo)-6-aminouracil Dyes

| Aromatic Amine | Coupling Conditions | Product | Yield | Color |

|---|---|---|---|---|

| Aniline | NaNO₂, HCl, 0-5°C; then this compound, pH 4-6 | 5-(Phenylazo)-6-aminouracil | 89% researchgate.net | Yellow |

| 4-Nitroaniline | NaNO₂, HCl, 0-5°C; then this compound | 5-(4-Nitrophenylazo)-6-aminouracil | Not specified | Orange-Yellow acs.org |

| 3-Chloroaniline | NaNO₂, HCl, 0-5°C; then this compound, pH 4-6 | 5-(3-Chlorophenylazo)-6-aminouracil | 76% researchgate.net | Yellow |

| 4-Methoxyaniline (p-Anisidine) | NaNO₂, HCl, 0-5°C; then this compound, pH 4-6 | 5-(4-Methoxyphenylazo)-6-aminouracil | 81% researchgate.net | Brown |

| 4-Cyanoaniline | NaNO₂, HCl, 0-5°C; then this compound, pH 4-6 | 5-(4-Cyanophenylazo)-6-aminouracil | 84% researchgate.net | Not specified |

Preparation of Hetarylazo-6-aminouracils

Extending the synthesis of azo dyes, hetarylazo-6-aminouracils are prepared by coupling diazotized heterocyclic amines with this compound. These dyes often exhibit unique photophysical properties and a broader range of colors compared to their phenylazo counterparts due to the electronic characteristics of the heterocyclic ring.

The synthetic procedure is analogous to that for arylazo derivatives. A heterocyclic amine, such as 2-aminothiazole or 2-aminobenzothiazole, is diazotized using sodium nitrite and a strong acid at low temperatures. The resulting hetaryldiazonium salt is then coupled with this compound at its C5 position. arkat-usa.org The choice of the heterocyclic amine is critical in determining the final color and properties of the dye. For instance, thiazole and benzothiazole moieties are commonly used to generate a range of colors from yellow to red. arkat-usa.org

Interactive Data Table: Synthesis of Hetarylazo-6-aminouracil Dyes

| Heterocyclic Amine | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| 2-Aminothiazole | 5-(Thiazol-2-ylazo)-6-aminouracil | 75% | >300 |

| 2-Amino-5-methylthiazole | 5-((5-Methylthiazol-2-yl)azo)-6-aminouracil | 72% | >300 |

| 2-Amino-5-nitrothiazole | 5-((5-Nitrothiazol-2-yl)azo)-6-aminouracil | 70% | >300 |

| 2-Aminobenzothiazole | 5-(Benzothiazol-2-ylazo)-6-aminouracil | 82% | >300 |

| 2-Amino-6-methoxybenzothiazole | 5-((6-Methoxybenzothiazol-2-yl)azo)-6-aminouracil | 85% | >300 |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of synthetic methodologies for this compound derivatives that adhere to the principles of green chemistry. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Catalyst-Free Methodologies

A significant advancement in the green synthesis of this compound derivatives is the development of catalyst-free multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules from three or more starting materials in a single step, often with high atom economy and without the need for a catalyst.

For example, the one-pot, three-component reaction of this compound, an aromatic aldehyde, and an active methylene compound like malononitrile can proceed without a catalyst to produce fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. researchgate.net These reactions are often promoted by simply heating the reactants together, sometimes under solvent-free conditions or in environmentally benign solvents. The absence of a catalyst simplifies the reaction setup and purification process, reducing both cost and waste.

Interactive Data Table: Catalyst-Free Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Aldehyde | Active Methylene Compound | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Reflux in H₂O/EtOH | 7-Amino-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile | High |

| 4-Chlorobenzaldehyde | Malononitrile | Reflux in H₂O/EtOH | 7-Amino-5-(4-chlorophenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile | High |

| 4-Methoxybenzaldehyde | Malononitrile | Reflux in H₂O/EtOH | 7-Amino-5-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile | High |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced pollution, lower costs, and simplified procedures. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate reaction rates.

A notable example is the synthesis of bis(6-aminopyrimidonyl)methanes. This involves the condensation of a this compound derivative with an aldehyde under solvent-free conditions, either by conventional heating or, more efficiently, with microwave assistance. The reaction between 1,3-dimethyl-6-aminouracil and various aldehydes proceeds rapidly under microwave irradiation, often in a matter of minutes, to give high yields of the desired products. scirp.org This method avoids the use of large quantities of organic solvents, making it a much greener alternative to traditional solution-phase synthesis.

Another example is the three-component synthesis of pyrido[2,3-d:6,5-d']dipyrimidines from this compound, aromatic aldehydes, and barbituric acid under solvent-free conditions, which can be catalyzed by nano-catalysts. nih.gov

Interactive Data Table: Solvent-Free Synthesis of this compound Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield |

|---|---|---|---|---|

| 1,3-Dimethyl-6-aminouracil | Benzaldehyde | Microwave (300W), 3 min | Bis(6-aminopyrimidonyl)methane | 90% scirp.org |

| 1,3-Dimethyl-6-aminouracil | 4-Chlorobenzaldehyde | Microwave (300W), 2.5 min | Bis(6-aminopyrimidonyl)methane | 92% |

| This compound | 4-Chlorobenzaldehyde, Barbituric Acid | Nano-Fe₃O₄@SiO₂-SO₃H, 120°C, 25 min | Pyrido[2,3-d:6,5-d']dipyrimidine | 95% |

Application of Environmentally Benign Solvents (e.g., Glycerol-Water Systems)

The use of environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and low cost. Many multicomponent reactions involving this compound have been successfully carried out in aqueous media. For instance, the synthesis of dihydropyrido[2,3-d]pyrimidines from this compound, aldehydes, and active methylene compounds can be efficiently performed in water, sometimes with the aid of a catalyst. researchgate.net

Glycerol, a byproduct of biodiesel production, is another promising green solvent. It is non-toxic, biodegradable, and has a high boiling point, which allows for a wide range of reaction temperatures. While specific examples of glycerol-water systems for this compound synthesis are emerging, the use of glycerol alone as a green reaction medium has been demonstrated for various organic transformations. The synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles has been achieved in good to excellent yields (86-92%) in glycerol under catalyst-free conditions. researchgate.net The high polarity and hydrogen-bonding ability of glycerol can facilitate reactions and, in some cases, influence product selectivity. The development of glycerol-water systems as reaction media for this compound chemistry holds significant potential for further advancing the sustainability of these synthetic processes.

Use of Recyclable Catalysts (e.g., Nano Silica-Supported Heteropolyacids)

In the pursuit of greener and more efficient chemical processes, recyclable catalysts have gained significant attention. For the synthesis of this compound derivatives, heterogeneous catalysts are particularly valuable as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. Among these, nano silica-supported heteropolyacids (HPAs) have emerged as highly active, non-corrosive, and reusable options. avestia.com

HPAs, such as Preyssler's catalyst (H₁₄[NaP₅W₃₀O₁₁₀]), provide strong acidic sites necessary for catalyzing various organic transformations. avestia.com When immobilized on a support like nano silica, their stability and surface area are enhanced. This support can be further functionalized, for instance, by coating it onto magnetic nanoparticles (e.g., Ni₀.₅Zn₀.₅Fe₂O₄), which allows for simple magnetic separation of the catalyst from the reaction medium. avestia.com

Research has demonstrated the use of sulfonic acid functionalized SBA-15, a nanoporous silica, as a highly effective heterogeneous acid catalyst for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound, various aldehydes, and malononitrile. scispace.com This method proceeds rapidly under solvent-free conditions at 60 °C, achieving good to excellent yields. scispace.com The catalyst's stability and reusability make it an attractive option for sustainable chemical production. Another approach involves using β-cyclodextrin-SO₃H as a recyclable supramolecular catalyst in water for synthesizing bis(this compound-5-yl)methanes, showcasing high efficiency and good to excellent yields under mild conditions. researchgate.net

Table 1: Examples of Recyclable Catalysts in Synthesis of this compound Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield | Key Features |

|---|---|---|---|---|---|

| Sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) scispace.com | This compound, aromatic aldehydes, malononitrile | Solvent-free | 60 °C | Good to excellent | Highly active nanoporous heterogeneous acid catalyst. |

| β-cyclodextrin-SO₃H researchgate.net | 6-amino-1,3-dimethyluracil, substituted aromatic aldehydes | Water | 100 °C | 84%–92% | Supramolecular catalyst, green solvent, mild conditions. |

| Nano silica-supported Preyssler HPA on magnetic nanoparticles avestia.com | Aldehydes, ethyl acetoacetate, dimedone, ammonium (B1175870) acetate | Ethanol | Reflux | Good to excellent | Magnetically separable, reusable, non-toxic catalyst. |

Synthesis of Isotopically Labeled this compound Derivatives for Research

Isotopically labeled compounds are indispensable tools in metabolic studies, allowing researchers to trace the absorption, distribution, metabolism, and elimination (ADME) of potential drug candidates. nih.govwuxiapptec.com Carbon-14 (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and the fact that carbon is a fundamental component of most drug molecules. wuxiapptec.comnih.gov The synthesis of ¹⁴C-labeled this compound derivatives requires specialized, small-scale techniques to handle the radioactive materials safely and efficiently. nih.govresearchgate.net

The synthesis of Carbon-14 labeled this compound derivatives often starts with a simple, commercially available ¹⁴C-containing precursor, such as potassium [¹⁴C]cyanide (K¹⁴CN) or [¹⁴C]barium carbonate. nih.govwuxiapptec.com These precursors are converted into key building blocks for more complex molecules. wuxiapptec.com

A documented synthesis required radioactively labeled 6-amino-5-nitroso-uracil and 5-acetyl-6-amino-1,3-dimethyl-uracil for metabolic studies. nih.gov The common precursor for both target molecules was [cyano-¹⁴C]cyanoacetic acid, which was prepared from potassium [¹⁴C]cyanide. nih.govresearchgate.net This synthesis was performed on a tenth-of-a-milligram scale and necessitated the rigorous purification of reagents to achieve success. nih.gov

The resulting labeled compounds, 6-amino-5-nitroso-[6-¹⁴C]uracil and 5-acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil, were prepared with high radiochemical purity and specific activity, making them suitable for their intended use in assessing their potential as drug candidates. nih.gov

Table 2: Synthesis Details of ¹⁴C-Labeled this compound Derivatives

| Labeled Compound | Starting ¹⁴C Precursor | Key Intermediate | Specific Activity (SA) | Radiochemical Purity | Reference |

|---|---|---|---|---|---|

| 6-Amino-5-nitroso-[6-¹⁴C]uracil | Potassium [¹⁴C]cyanide | [cyano-¹⁴C]cyanoacetic acid | 55.6 mCi/mmol | > 98% | nih.gov |

| 5-Acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil | Potassium [¹⁴C]cyanide | [cyano-¹⁴C]cyanoacetic acid | 55.6 mCi/mmol | > 97% | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 6 Aminouracil

Dual Reactivity: Nucleophilic and Electrophilic Character

6-Aminouracil (B15529) exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species. The molecule can be regarded as a cyclic enamine, a structural feature that is fundamental to its reactivity. juniperpublishers.com The enamine structure exists as a resonance system between two canonical forms: an imine and an enamine. juniperpublishers.com This duality gives rise to two primary nucleophilic centers: the exocyclic amino group at the C-6 position and the carbon atom at the C-5 position. researchgate.netsemanticscholar.org According to the Hard-Soft Acid-Base (HSAB) principle, the amino group is classified as a harder nucleophile, while the C-5 carbon is a softer nucleophilic center. researchgate.net This differentiation influences the regioselectivity of its reactions with various electrophiles. researchgate.net

The C-5 position of this compound is particularly susceptible to electrophilic attack. juniperpublishers.com The delocalization of the non-bonding electron pair from the exocyclic 6-amino group increases the electron density at the C-5 carbon, enhancing its nucleophilicity. juniperpublishers.comsemanticscholar.org This activation makes the C-5 position the preferred site of reaction for many electrophilic reagents. juniperpublishers.com

A variety of electrophilic substitution reactions have been documented at this position:

Nitrosation: In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and acid), this compound undergoes electrophilic substitution at the C-5 position to yield 6-amino-5-nitrosouracil. The reaction involves the attack of the nitrosonium ion (NO+) on the electron-rich C-5 carbon.

Halogenation: Reaction with bromine in acetic acid results in the formation of 6-amino-5-bromouracil, demonstrating the susceptibility of the C-5 position to electrophilic halogenating agents. juniperpublishers.com

Azo Coupling: this compound readily reacts with benzenediazonium (B1195382) ions to form 6-amino-5-phenylazouracil derivatives, a reaction characteristic of highly activated aromatic or heteroaromatic systems. nih.gov

Michael Addition: In reactions with Michael acceptors like maleimide (B117702), the initial step can be the nucleophilic attack of the C-5 carbon onto the double bond of the maleimide. juniperpublishers.com

Condensation with Aldehydes: The reaction of 6-aminouracils with aldehydes, often catalyzed by acids or bases, frequently occurs at the C-5 position, leading to the formation of bis(6-aminopyrimidonyl)methanes. researchgate.netresearchgate.net This outcome is favored due to the soft-soft interaction between the C-5 carbon and the carbonyl carbon of the aldehyde. researchgate.net

Table 1: Examples of Electrophilic Attack at the C-5 Position of this compound

| Reactant | Product | Reaction Type | Citation |

|---|---|---|---|

| Sodium nitrite / HCl | 6-Amino-5-nitrosouracil | Nitrosation | |

| Bromine / Acetic Acid | 6-Amino-5-bromouracil | Halogenation | juniperpublishers.com |

| Benzenediazonium ion | 6-Amino-5-phenylazouracil | Azo Coupling | nih.gov |

| Maleimide | Michael adduct | Michael Addition | juniperpublishers.com |

| Aromatic Aldehydes | Bis(6-aminopyrimidonyl)methanes | Condensation | researchgate.netresearchgate.net |

The exocyclic amino group at the C-6 position is the other primary site of nucleophilic reactivity in this compound. semanticscholar.org As a "hard" nucleophilic center, it preferentially reacts with "hard" electrophiles. researchgate.net While reactions at the C-5 position are often more common, the 6-amino group participates in several important transformations. semanticscholar.org

Acylation: The amino group can undergo acylation. For instance, its reaction with chloroacetyl chloride in the presence of a base yields 6-chloroacetylaminouracil, a key intermediate for further synthesis. scirp.orgscirp.org

Condensation and Schiff Base Formation: Although condensation with aldehydes more frequently occurs at the C-5 position, reactions at the 6-amino group to form Schiff bases (e.g., 6-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-diones) have also been reported under specific conditions, such as in the presence of glacial acetic acid as a catalyst. semanticscholar.orgscirp.org

Cyclization Reactions: The amino group is a crucial participant in many cyclization reactions. In the synthesis of pyrrolidinouracils from maleimide, one proposed pathway involves the initial nucleophilic addition of the 6-amino group to the maleimide double bond, followed by cyclization. juniperpublishers.com It also acts as the key nucleophile in intramolecular cyclizations to form fused heterocyclic systems. scirp.org

Exploration of Tautomeric Equilibria in this compound Systems

Tautomerism is a significant feature of the this compound scaffold, influencing its structure, stability, and reactivity. The molecule and its derivatives can exist in several tautomeric forms, with the equilibrium between them often depending on factors like substitution patterns and the solvent environment. juniperpublishers.comarkat-usa.org

The primary tautomerism in this compound itself is the imine-enamine tautomerism, which is fundamental to its dual reactivity. juniperpublishers.com Additionally, keto-enol tautomerism involving the carbonyl groups of the pyrimidine (B1678525) ring is possible. Theoretical studies using the CNDO/2 method have suggested that a keto-enol form of this compound is the most stable tautomer. niscpr.res.in

In substituted this compound derivatives, such as hetarylazo compounds, a prominent azo-hydrazone tautomerism is observed. arkat-usa.orgdoi.org For example, 5-(arylazo)-6-aminouracils can exist as either the azo-enamine tautomer or the keto-hydrazone tautomer. doi.org Research indicates that these derivatives tend to exist in the azo form in the solid state, while in solution, the tautomeric equilibrium is strongly dependent on the polarity of the solvent. arkat-usa.orgdoi.org

Table 2: Tautomeric Forms in this compound and its Derivatives

| Tautomerism Type | Description | Relevant Compounds | Citation |

|---|---|---|---|

| Imine-Enamine | Equilibrium between the amino form and the imino form at the C6 position. | This compound | juniperpublishers.com |

| Keto-Enol | Equilibrium involving the carbonyl groups at C2 and C4 and the ring nitrogen protons. | This compound | niscpr.res.in |

| Azo-Hydrazone | Equilibrium in azo-substituted derivatives between the azo form and the hydrazone form. | Hetarylazo-6-aminouracils | arkat-usa.orgdoi.orgresearchgate.net |

Mechanistic Investigations of this compound Involved Reactions

The rich reactivity of this compound makes it a valuable substrate for complex, multi-step transformations that lead to the efficient synthesis of diverse heterocyclic structures. Mechanistic studies have provided insight into how sequential reactions can be orchestrated to build molecular complexity from this relatively simple starting material.

This compound is frequently employed in domino (or cascade) reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly construct complex molecules. aip.orgrsc.org

One notable example is the FeCl₃·6H₂O catalyzed domino reaction of 6-aminouracils, aldehydes, and water. rsc.orgresearchgate.net This pseudo-three-component reaction efficiently produces 5-alkyl/arylidenebarbituric acids. rsc.org Mechanistic studies suggest that under these conditions, this compound is first hydrolyzed to barbituric acid, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final product. rsc.org This provides an alternative strategy to the direct use of barbituric acids. rsc.org

Reactions of 6-amino-1,3-dimethyluracil (B104193) with aldehydes are also known to proceed as domino transformations to form pyrido[2,3-d]pyrimidines. aip.org Furthermore, multicomponent cascade cyclizations involving 6-aminouracils, aldehydes or ketones, and other components have been developed to access the pyrido[2,3-d]pyrimidine (B1209978) core. researchgate.net Another sophisticated application is the copper-catalyzed domino reaction between 6-aminouracils and 2-bromobenzaldehydes, which utilizes a one-pot C-C and C-N bond-forming strategy to synthesize pyrimidine-fused quinoline (B57606) derivatives. nih.gov

Intramolecular cyclization is a key mechanistic step in many reactions of this compound derivatives, leading to the formation of fused ring systems. These pathways often follow an initial intermolecular reaction that introduces a reactive functional group, which then participates in a ring-closing step.

A common strategy involves the reaction of this compound with α,β-unsaturated ketones. researchgate.net The proposed mechanism involves an initial Michael addition of the C-5 position of the uracil (B121893) to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization where the 6-amino group attacks one of the carbonyl carbons, ultimately leading to the formation of dihydropyrido[2,3-d]pyrimidines after dehydration. researchgate.net

Another well-documented pathway involves the intermediate 6-chloroacetylaminouracil (4). scirp.orgscirp.org When this intermediate is reacted with bifunctional nucleophiles such as o-phenylenediamine (B120857) or o-aminophenol, the reaction is believed to proceed through the formation of a Schiff base between the chloroacetamide carbonyl group and one of the amino groups of the reagent. This is followed by a subsequent intramolecular cyclization, driven by the nucleophilic attack of the second functional group (e.g., the other amine or the hydroxyl group) to displace the chloride, thereby forming a new heterocyclic ring fused to the pyrimidine core. scirp.orgscirp.org

Role of Hydrogen Bonding in Reaction Pathways

Hydrogen bonding plays a critical role in the solid-state chemistry and reaction pathways of this compound. The molecule possesses two rigid hydrogen-bonding sites: a donor-donor-acceptor (DDA) site and an acceptor-donor-acceptor (ADA) site. researchgate.net This dual functionality allows for the formation of predictable and robust hydrogen-bonding frameworks that can influence how molecules assemble and react.

In crystallographic studies, specific hydrogen-bond motifs are consistently observed. These include:

R2(2)(8) N-H···O motifs : These are found in two-dimensional frameworks formed between this compound molecules. researchgate.netsemanticscholar.org

R3(3)(14) N-H···O patterns : These are present in structures where this compound molecules form zigzag chains. researchgate.netsemanticscholar.org

R2(1)(6) N-H···O patterns : This motif is observed when this compound forms solvates, linking the core molecule to solvent molecules like dimethylacetamide or 1-methylpyrrolidin-2-one. researchgate.netingentaconnect.com

The formation of these specific patterns is not random; it is governed by the energetic favorability of certain interactions. ingentaconnect.com By directing the orientation of molecules, hydrogen bonding can pre-organize reactants, potentially lowering the activation energy for certain reaction pathways and steering the formation of specific products in the solid state.

Nucleophilic Attack Mechanisms (e.g., Aza-Michael Reaction)

This compound exhibits significant nucleophilic character, a property central to its diverse reactivity. The molecule can be described as a cyclic enamine, where the lone pair of electrons on the exocyclic amino group delocalizes into the pyrimidine ring. rsc.org This delocalization increases the electron density at the C-5 position, making it a prime site for nucleophilic attack by electrophiles. rsc.orgx-mol.netnih.gov

The dual reactivity of this compound, with potential nucleophilic sites at both the C-5 carbon and the 6-amino group, leads to a variety of reaction products depending on the conditions and reactants. rsc.orgresearchgate.net While the amino group is generally highly nucleophilic, the attack at the C-5 position is frequently observed in reactions with electrophiles such as aldehydes and α,β-unsaturated systems. rsc.orgnih.govresearchgate.net

A notable example of this reactivity is the aza-Michael reaction, a type of conjugate addition. In a domino aza-Michael reaction, this compound first reacts with an aldehyde; a secondary amine then attacks the newly formed carbon-carbon double bond. acs.orgresearchgate.net Theoretical studies on the Michael addition have quantified the free energy barriers for the nucleophilic attack of this compound on different faces of a reactant, providing insight into the reaction's stereoselectivity. researchgate.netbenthamdirect.com

| Electrophile | Reaction Type | Key Product/Intermediate | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Condensation / Michael Addition | bis(this compound-5-yl)methanes | researchgate.net |

| Maleimide | Michael Addition | Pyrrolidinouracils | rsc.org |

| Aldehydes / Secondary Amines | Domino Aza-Michael Reaction | Pyrimido[4,5-d]pyrimidines | researchgate.net |

| Ninhydrin | Cyclization | Indenopyrrolopyrimidines | |

| Benzenediazonium ions | Electrophilic Aromatic Substitution | 6-amino-5-phenylazouracil derivatives |

Oxidative Cyclization Processes

Oxidative cyclization of this compound derivatives is a powerful strategy for synthesizing fused pyrimidine heterocyclic systems, which are scaffolds for many biologically active molecules. This process typically involves the reaction of a this compound derivative with another molecule to form an acyclic intermediate, which is then cyclized in the presence of an oxidizing agent.

For instance, hydrazones formed from the condensation of 6-hydrazinyluracil with aromatic aldehydes can undergo oxidative cyclization using thionyl chloride to yield pyrazolo[3,4-d]pyrimidines. Similarly, the reaction of this compound with carbon disulfide and dimethyl sulfate, followed by treatment with iodine, leads to the formation of isothiazolo[3,4-d]pyrimidines. A variety of oxidizing agents have been employed, each with its own advantages. m-Chloroperoxybenzoic acid (m-CPBA) has been noted as a particularly mild and effective reagent for the oxidative cyclization of 6-amino-5-iminouracil intermediates to form xanthine (B1682287) derivatives.

| This compound Derivative | Reactant | Oxidizing Agent | Fused Product | Reference |

|---|---|---|---|---|

| 6-Hydrazinyl-1-methyluracil | Aromatic Aldehydes | Thionyl Chloride | Pyrazolo[3,4-d]pyrimidines | |

| This compound | Carbon Disulfide / Dimethyl Sulfate | Iodine | Isothiazolo[3,4-d]pyrimidines | |

| 5-Substituted thiocarbamoyl-6-aminouracils | - | Iodine or Bromine | Aminoisothiazolo[3,4-d]pyrimidines | |

| 5,6-Diaminouracil (B14702) | Aldehydes | m-CPBA | Xanthines |

pH Influence on Nucleophilic Attack Facilitation

Conversely, in basic or neutral conditions, deprotonation can occur. For example, a derivative of this compound, 6-amino-5-(4-nitrophenylazo)uridine, exhibits two deprotonation events with pKa values of 3.9 and 8.8. Such deprotonation enhances the electron-donating character of the molecule, thereby facilitating nucleophilic attack. The basicity of this compound (pKa ≈ 8.8) also allows it to act as a base, deprotonating other reactants in the medium to initiate a reaction cascade. researchgate.net The synthesis of certain metal-organic architectures also relies on pH control, where adjusting the pH with a base like NaOH or KOH facilitates the in situ formation of the desired ligand from the this compound building block. The reaction of this compound derivatives with α,β-unsaturated ketones to form pyridopyrimidines is also influenced by pH; acid catalysts tend to increase the yield of the target products, while basic catalysts decrease it.

Hydrogen Atom Abstraction Mechanisms

While nucleophilic reactions of this compound are well-documented, its involvement in radical reactions via hydrogen atom abstraction is less common but significant. Studies on the antioxidant properties of related aminouracils provide insight into this mechanism. For example, theoretical and experimental studies on 5-aminouracil's reaction with peroxyl radicals support a hydrogen atom abstraction mechanism over single electron or proton transfer. researchgate.net Theoretical calculations determined the activation barriers for hydrogen abstraction from the amino group by a methyl peroxyl radical, confirming this pathway's favorability. researchgate.net Similarly, 2-thio-6-aminouracil has been shown to inhibit radical-chain oxidation by reacting with peroxyl radicals, with measured rate constants for this interaction. These findings suggest that the amino group on the uracil ring can participate in radical scavenging through the donation of a hydrogen atom.

Coordination Chemistry of this compound

Formation of Metal-Organic Architectures and Coordination Polymers

This compound and its derivatives are versatile building blocks, or ligands, for the construction of metal-organic architectures and coordination polymers. acs.org These materials are formed by the self-assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional networks. The ability of this compound to coordinate with a variety of metal ions—including alkali metals (Na⁺, K⁺), transition metals (Ni²⁺, Cu²⁺, Fe³⁺, Co²⁺, Zn²⁺), and lanthanides (Th²⁺, Gd³⁺)—makes it a valuable component in crystal engineering. x-mol.net

Coordination can occur through several atoms on the this compound scaffold, including the ring nitrogens and the exocyclic amino group, sometimes in concert with other functional groups on a derivative. x-mol.net The resulting structures can range from simple monomeric or dimeric complexes to complex 1D chains and 3D frameworks. x-mol.net These coordination polymers can exhibit interesting functional properties, such as electrical conductivity. For example, a 1D coordination polymer of a this compound derivative with Na(I) showed significantly higher conductivity than related 3D K(I) or 1D Ni(II)/Na(I) polymers.

| Polymer Formula | Metal Ion(s) | Dimensionality/Topology | Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|---|

| [Naᴵ(H₂L)(H₂O)₃]ₙ | Na(I) | 1D (2C1 topology) | 2.2 × 10⁻⁴ | |

| {[Kᴵ(H₂L)(H₂O)]₈·13H₂O}ₙ | K(I) | 3D (unprecedented topology) | 7.2 × 10⁻⁶ | |

| {[NiᴵᴵNaᴵ₂(HL)₂(H₂O)₈]·6H₂O}ₙ | Ni(II), Na(I) | 1D (2C1 topology) | 4.8 × 10⁻⁷ |

*H₃L represents the ligand 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil.

Ligand Binding Sites and Coordination Modes

The this compound molecule possesses a variety of potential donor atoms, rendering it a versatile ligand in coordination chemistry. The possible binding sites include the two ring nitrogen atoms (N1 and N3), the two carbonyl oxygen atoms (O2 and O4), and the exocyclic amino group (-NH2). The specific coordination mode employed by this compound is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. Research has demonstrated that this compound can coordinate to metal centers in a monodentate, bidentate, or bridging fashion.

In contrast, studies on derivatives of this compound have revealed other coordination possibilities, which in turn provide insight into the potential reactivity of the parent molecule. For example, in complexes of 5-(3-nitrophenyllazo)-6-aminouracil with Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), it was proposed that the ligand acts in a bidentate fashion, coordinating through the amino group and one of the azo nitrogen atoms. researchgate.net This indicates that the exocyclic amino group can participate in chelation.

Furthermore, the coordination behavior of uracil and its other derivatives can offer valuable parallels. In many documented cases, uracil and its derivatives act as bidentate ligands, with the O4 and N3 atoms being favorable sites for cation binding. rjpbcs.com In some instances, uracil has been observed to coordinate through the C2=O group and the N3 atom. rjpbcs.com X-ray crystallographic analysis of a copper(II) complex of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) revealed bidentate coordination through the N5 (nitroso) and N6 (amino) atoms, forming an octahedral geometry around the copper ion. researchgate.net

The versatility of this compound and its derivatives extends to the formation of coordination polymers. In some polymeric structures, the ligand can act as a bridge between metal centers. For instance, in M(6AU)₂Ni(CN)₄ complexes, the M(6AU)₂²⁺ cations are bridged by Ni(CN)₄²⁻ ions, creating a two-dimensional coordination polymer where this compound acts as a monodentate ligand attached to the M(II) center. dergipark.org.tr The ability of uracil derivatives to form one-dimensional (1D) and three-dimensional (3D) metal-organic architectures has also been demonstrated, highlighting the role of these ligands in constructing complex supramolecular structures. rsc.org

The following table summarizes the observed ligand binding sites and coordination modes of this compound and its closely related derivatives with various metal ions.

| Metal Ion | Ligand | Binding Sites | Coordination Mode | Research Findings |

| Mn(II), Co(II), Ni(II), Cd(II) | This compound | Pyrimidine Ring Nitrogen | Monodentate | In M(6AU)₂Ni(CN)₄ complexes, spectral data suggest coordination through a ring nitrogen, with the -NH₂ and C=O groups not participating in binding. dergipark.org.tr |

| Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | 5-(3-nitrophenyllazo)-6-aminouracil | -NH₂ group, Azo Nitrogen | Bidentate | IR and ¹H NMR studies suggest the ligand behaves as a monobasic bidentate ligand, forming a six-membered ring with the metal ion. researchgate.net |

| Cu(II) | 6-amino-1,3-dimethyl-5-nitrosouracil | N5 (nitroso), N6 (amino) | Bidentate | X-ray diffraction analysis confirmed a bidentate coordination through the nitroso and amino nitrogen atoms, resulting in an octahedral complex. researchgate.net |

| Na(I), K(I), Ni(II) | 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil | Varies | Bridging | This ligand has been shown to form 1D and 3D coordination polymers, demonstrating various coordination modes. rsc.org |

| Cu(II) | 1,3-dimethyl-5-(8'-quinolinylazo)-6-aminouracil | N (quinoline), N (azo), N (uracil) or O (uracil) | Tridentate | In different complexes, this ligand coordinates in a tridentate fashion, with one form binding through three nitrogen atoms and an in-situ generated form binding through two nitrogens and a uracil oxygen. researchgate.net |

Spectroscopic Characterization and Advanced Analytical Research of 6 Aminouracil

Vibrational Spectroscopy (FT-IR, FT-Raman, Far-IR)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and far-infrared (Far-IR) techniques, has been instrumental in characterizing the vibrational modes of 6-aminouracil (B15529) and its derivatives. These methods provide a molecular fingerprint, allowing for detailed analysis of functional groups and intermolecular forces. hacettepe.edu.tr

The vibrational spectrum of this compound is complex due to its multiple functional groups and low symmetry. The 36 fundamental vibrational modes of this compound can be classified under the Cs molecular point group into 25 in-plane (A') and 11 out-of-plane (A") vibrations. hacettepe.edu.tr All of these modes are active in both infrared and Raman spectroscopy. hacettepe.edu.tr

Detailed assignments of these vibrational bands have been made through both experimental observations and theoretical calculations. hacettepe.edu.tr For instance, the NH2 scissoring mode of free this compound is observed at 1659 cm-1. hacettepe.edu.tr In coordination complexes, such as M(6AU)2Ni(CN)4 (where M can be Mn, Co, Ni, or Cd), this mode is observed around 1657 cm-1. hacettepe.edu.tr The broad character of the NH2 vibration bands in these complexes is indicative of hydrogen bond participation. hacettepe.edu.tr

Table 1: Selected Vibrational Frequencies (cm-1) for this compound and its Complexes

| Vibrational Mode | Free this compound | M(6AU)2Ni(CN)4 Complexes |

| ν(NH2) | - | Higher than free this compound |

| δ(NH2) (scissoring) | 1659 | ~1657 |

Note: Data extracted from studies on metal complexes of this compound. hacettepe.edu.tr

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The broad nature of the N-H stretching bands in the FT-IR spectra of this compound and its complexes suggests the presence of significant hydrogen bonding interactions. hacettepe.edu.tr In studies of metal-6-aminouracil complexes, the observation of four broad bands corresponding to the stretching vibrations ν(NH2) indicates the involvement of the amino group in hydrogen bonding. hacettepe.edu.tr A positive shift in the absorption of these bands compared to free this compound is typically interpreted as the ligand not being directly bonded to the metal through the amino group. hacettepe.edu.tr This suggests that the amino groups are involved in intermolecular hydrogen bonding within the crystal lattice. hacettepe.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is a powerful tool for the structural elucidation of this compound and its derivatives in solution. It provides detailed information about the chemical environment of individual atoms.

The structures of this compound and its various derivatives have been confirmed using 1H and 13C NMR spectroscopy. nih.gov For example, in the synthesis of N6-DMF-6-aminouracil, the 1H NMR spectrum in DMSO-d6 shows signals at δ 10.43 (s, 1H), 10.38 (s, 1H), 8.08 (s, 1H), 4.89 (d, J = 1.5 Hz, 1H), 3.07 (s, 1H), and 2.94 (s, 1H). nih.gov The corresponding 13C NMR spectrum exhibits peaks at δ 165.0, 160.5, 156.7, 151.7, 81.5, 40.3, and 34.3. nih.gov Similarly, the structure of 6-aminouridine was confirmed with 1H and 13C NMR data. nih.gov NMR data has also been crucial in studying the tautomerism of 6-amino-5-phenylazouracil derivatives, where distinct signals for different tautomeric forms were observed in the 1H NMR spectra. nih.gov

Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in DMSO-d6

| Compound | 1H NMR | 13C NMR |

| N6-DMF-6-aminouracil | 10.43, 10.38, 8.08, 4.89, 3.07, 2.94 | 165.0, 160.5, 156.7, 151.7, 81.5, 40.3, 34.3 |

| 6-Aminouridine | 10.47, 6.87, 6.18, 5.50, 5.24, 5.03, 4.58, 4.37, 4.04-3.98, 3.83-3.79, 3.64-3.55 | 162.4, 155.7, 151.3, 87.7, 85.0, 76.9, 69.6, 69.5, 60.4 |

Note: Data is for illustrative purposes and represents specific derivatives. nih.gov

While direct 13C NMR activity assays for this compound itself are not prominently detailed in the provided search results, the use of 13C NMR for characterizing derivatives with potential biological activity is evident. For instance, in studies of 6-substituted uracil (B121893) derivatives, 13C NMR is used to confirm the structures of compounds that are then tested for proliferative activity. jppres.com The chemical shifts in the 13C NMR spectra provide a clear signature of the substitution pattern at the C6 position, which is crucial for structure-activity relationship studies. For example, in 1-butyl-6-methyluracil, the 13C NMR spectrum shows distinct signals for the butyl and methyl groups, confirming the successful synthesis of the target molecule for biological evaluation. jppres.com

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to calculate theoretical NMR chemical shifts. This method, often employed with Density Functional Theory (DFT), allows for the prediction of 1H and 13C NMR spectra. The calculated chemical shifts (δ) are typically obtained by referencing the computed isotropic shielding tensors (σ) of the molecule of interest to that of a reference compound, such as tetramethylsilane (TMS), using the equation: δ = σref - σiso. Studies have shown that the GIAO method provides a reliable means to calculate theoretical chemical shifts, with good correlation to experimental data. This approach can be particularly useful in assigning complex spectra and in distinguishing between different possible isomers or tautomers of this compound derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For this compound, this method provides insights into how its chemical environment influences its absorption of light.

Solvatochromic Behavior Studies

The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is a key aspect of this compound's spectroscopic characterization. While detailed studies on a wide range of solvents for this compound are not extensively tabulated in readily available literature, research on related compounds, such as 5-phenylazo-6-aminouracil dyes, demonstrates that the absorption maxima are indeed influenced by the solvent environment. This behavior is attributed to the differential stabilization of the ground and excited electronic states of the molecule by solvents of varying polarities. Generally, polar solvents can lead to shifts in the absorption bands to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths depending on the nature of the electronic transition and the specific interactions between the solute and solvent molecules.

To illustrate the concept of solvatochromism, the following interactive table provides hypothetical absorption maxima for this compound in a selection of solvents with varying polarities.

| Solvent | Polarity (Dielectric Constant) | Absorption Maximum (λmax, nm) |

| n-Hexane | 1.88 | 260 |

| Dioxane | 2.21 | 262 |

| Chloroform | 4.81 | 265 |

| Ethanol (B145695) | 24.55 | 268 |

| Methanol | 32.70 | 270 |

| Acetonitrile | 37.50 | 267 |

| Dimethyl Sulfoxide (DMSO) | 46.70 | 272 |

| Water | 80.10 | 275 |

Note: The data in this table is illustrative and intended to demonstrate the concept of solvatochromism. Actual experimental values may vary.

Effect of Acid and Base on Absorption Spectra